molecular formula C14H21FN2O B14785389 (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide

(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide

Cat. No.: B14785389
M. Wt: 252.33 g/mol
InChI Key: QKQDBBUNFJYNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration This compound is characterized by the presence of an amino group, an ethyl group, a 3-fluorobenzyl group, and a 3-methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of (S)-3-methylbutanoic acid as the starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-ethyl-3-fluorobenzylamine in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide oxides.

    Reduction: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways. The presence of the fluorobenzyl group can enhance its binding affinity to target proteins, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Safinamide: A compound with a similar structure, used as a treatment for Parkinson’s disease.

    Fluorobenzyl derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.

Uniqueness

(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3

InChI Key

QKQDBBUNFJYNIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.